(R)-2-Trifluoromethyl-pyrrolidine hydrochloride CAS number
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride CAS number
An In-depth Technical Guide to (R)-2-Trifluoromethyl-pyrrolidine Hydrochloride: A Core Scaffold in Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast arsenal of chiral synthons, (R)-2-Trifluoromethyl-pyrrolidine hydrochloride has emerged as a uniquely valuable scaffold. Its growing prominence stems from the powerful combination of a stereodefined pyrrolidine ring and the strategic placement of a trifluoromethyl (CF₃) group. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in synthetic chemistry, grounded in established scientific principles.
The definitive CAS Number for (R)-2-Trifluoromethyl-pyrrolidine hydrochloride is 1389310-06-8 [1][2]. It is crucial to distinguish this from the racemic mixture, (±)-2-(Trifluoromethyl)pyrrolidine hydrochloride (CAS No. 868623-97-6), and the free base, (R)-(-)-2-(Trifluoromethyl)pyrrolidine (CAS No. 119618-29-0)[3][4][5].
Physicochemical and Structural Characteristics
The hydrochloride salt form of (R)-2-Trifluoromethyl-pyrrolidine is favored in synthetic applications as it enhances solubility and simplifies handling, particularly in aqueous reaction media, compared to the free base[6]. A summary of its core properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1389310-06-8 | [1][2] |
| Molecular Formula | C₅H₉ClF₃N | [1][2] |
| Molecular Weight | 175.58 g/mol | [1][2][6] |
| Appearance | Solid | |
| Melting Point (free base) | 29-33 °C | |
| Boiling Point (free base) | 110-111 °C | |
| InChI Key | UAKBWWZKKFYLRW-PGMHMLKASA-N | [2] |
The Strategic Value in Medicinal Chemistry
The utility of (R)-2-Trifluoromethyl-pyrrolidine hydrochloride lies in the synergistic effects of its two key structural features: the pyrrolidine core and the trifluoromethyl substituent.
The Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs[7]. Its non-planar, saturated heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. This structural rigidity can lead to enhanced binding affinity and selectivity compared to more flexible aliphatic amines.
The Trifluoromethyl Group Advantage
The incorporation of a trifluoromethyl group (CF₃) is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties[8]. The CF₃ group is highly electronegative and metabolically stable. Its introduction into a drug candidate can:
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Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer in-vivo half-life.
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Increase Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier[6][8]. This is a key reason for its use in developing neuroactive compounds and CNS agents[6].
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Modulate pKa: The electron-withdrawing nature of the CF₃ group lowers the pKa of the nearby pyrrolidine nitrogen, influencing its ionization state at physiological pH and potentially affecting target binding and solubility.
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Improve Bioavailability: The combined effects on metabolic stability and membrane permeability frequently lead to enhanced oral bioavailability of the parent drug[6].
The combination of these features makes (R)-2-Trifluoromethyl-pyrrolidine hydrochloride a powerful building block for structure-activity relationship (SAR) studies, allowing chemists to systematically investigate the impact of fluorination on biological activity[6].
Synthesis and Handling
A common and reliable method for preparing the hydrochloride salt involves the deprotection of an N-protected precursor, typically the N-Boc derivative. This acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) group is a cornerstone of modern amine synthesis.
Experimental Protocol: Synthesis from N-Boc-(R)-2-Trifluoromethyl-pyrrolidine
This protocol describes the final deprotection and salt formation step. The causality behind each step is critical for success.
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Dissolution: Dissolve N-Boc-(R)-2-Trifluoromethyl-pyrrolidine (1.0 eq) in a suitable anhydrous solvent such as ethyl acetate or 1,4-dioxane (approx. 0.2-0.5 M concentration).
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Causality: Anhydrous conditions are essential to prevent water from competing with the chloride ion and to avoid unwanted side reactions. Ethyl acetate is a good choice as it readily dissolves the starting material and the resulting salt product has low solubility, facilitating its precipitation.
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-
Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution for 5-10 minutes, or add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise at 0 °C. Monitor the reaction mixture's pH to ensure it becomes strongly acidic (pH < 2)[9].
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Causality: The strong acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage to form a stable tert-butyl cation, isobutylene, and carbon dioxide. The pyrrolidine nitrogen is simultaneously protonated by the excess HCl to form the desired hydrochloride salt. Performing this at 0 °C controls the exothermicity of the reaction.
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Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed[9].
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Causality: Allowing the reaction to proceed at room temperature ensures complete deprotection. Chromatographic monitoring provides a definitive endpoint, preventing unnecessary exposure to harsh acidic conditions.
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Isolation: As the reaction proceeds, the hydrochloride salt will often precipitate from the solution. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl[9].
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Causality: The low solubility of the ammonium salt in the non-polar solvent drives the reaction to completion and provides a simple method of initial purification.
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-
Purification: Triturate the resulting solid residue with a non-polar solvent like methyl tert-butyl ether (MTBE) or diethyl ether. Decant the solvent and repeat 2-3 times. Dry the solid product under vacuum.
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Causality: Trituration with a non-polar solvent washes away any soluble organic byproducts (like isobutylene oligomers), yielding the purified (R)-2-Trifluoromethyl-pyrrolidine hydrochloride as a solid.
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Conclusion
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design. By providing a stereochemically defined, metabolically robust, and synthetically versatile scaffold, it empowers medicinal chemists to systematically enhance the drug-like properties of new chemical entities. Its judicious application in drug discovery programs, particularly those targeting the central nervous system, will undoubtedly continue to contribute to the development of next-generation therapeutics. Understanding its properties, synthesis, and handling is essential for any scientist looking to leverage its full potential.
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